molecular formula C19H22O5 B1674230 Lactiflorasyne CAS No. 107259-45-0

Lactiflorasyne

Cat. No.: B1674230
CAS No.: 107259-45-0
M. Wt: 330.4 g/mol
InChI Key: RYAXKMRZPSXCFZ-LEWXTWDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lactiflorasyne involves several steps, starting from the extraction of the compound from Rubia ovata. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Rubia ovata, followed by purification processes. The use of advanced chromatographic techniques ensures the high purity of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Lactiflorasyne undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of this compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Lactiflorasyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Lactiflorasyne involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Lactiflorasyne can be compared with other similar compounds, such as acetylenic lipids and other active compounds isolated from plants. These compounds share some structural similarities but differ in their specific biological activities and applications . Some similar compounds include:

This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(1S,4R,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3/t14?,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXKMRZPSXCFZ-LEWXTWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC#COC1=C[C@]2(CCC(CO2)OC(=O)CC(C)C)[C@H]3[C@@H]1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910275
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-45-0
Record name Lactiflorasyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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